Bismuth titanium oxide (Bi4Ti3O12)

Catalog No.
S1797808
CAS No.
12010-77-4
M.F
Bi4O12Ti3
M. Wt
1171.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth titanium oxide (Bi4Ti3O12)

CAS Number

12010-77-4

Product Name

Bismuth titanium oxide (Bi4Ti3O12)

IUPAC Name

tetrabismuth;dodecakis(oxygen(2-));tris(titanium(4+))

Molecular Formula

Bi4O12Ti3

Molecular Weight

1171.52 g/mol

InChI

InChI=1S/4Bi.12O.3Ti/q4*+3;12*-2;3*+4

InChI Key

LEVGIWAPKXUVTE-UHFFFAOYSA-N

SMILES

Array

Bismuth titanium oxide, with the chemical formula Bismuth Titanium Oxide (Bi₂Ti₂O₇), is a complex oxide that belongs to the family of bismuth-based materials. This compound exhibits unique properties, including ferroelectricity, photocatalytic activity, and potential applications in various fields such as electronics, catalysis, and biomedical sciences. The structure of bismuth titanium oxide features a perovskite-like arrangement, which contributes to its distinct physical and chemical characteristics. The compound is of significant interest due to its ability to absorb visible light and generate reactive species that can be used in environmental remediation processes.

, particularly as a photocatalyst. Under UV or visible light irradiation, it can facilitate the degradation of organic pollutants through the generation of reactive oxygen species. For instance, in the degradation of dyes like methylene blue or hydroxychloroquine, bismuth titanium oxide acts by producing hydroxyl radicals and superoxide ions that attack the organic molecules, leading to their breakdown into less harmful substances . The general reaction mechanism can be summarized as follows:

Organic Pollutant+Degradation Products\text{Organic Pollutant}+\text{h }\rightarrow \text{Degradation Products}

Here, \text{h } represents the energy from light that activates the photocatalyst.

Several methods have been developed for synthesizing bismuth titanium oxide:

  • Sol-Gel Method: This involves the transition of a solution into a solid gel phase. Precursors such as bismuth nitrate and titanium isopropoxide are mixed and subjected to heat treatment.
  • Hydrothermal Synthesis: A process where reactants are dissolved in water and heated under pressure in a sealed vessel, promoting crystallization.
  • Solid-State Reaction: Involves mixing solid precursors and heating them at high temperatures to form the desired compound.
  • Co-precipitation: This method involves precipitating bismuth and titanium salts from solution under controlled conditions to form nanoparticles of bismuth titanium oxide.

Each method influences the morphology and crystallinity of the resulting product, which can affect its photocatalytic performance.

Interaction studies involving bismuth titanium oxide often focus on its behavior when combined with other materials or under different environmental conditions. For instance, research has shown that doping bismuth titanium oxide with metals like silver can enhance its photocatalytic activity by improving charge separation and reducing recombination rates . Additionally, studies on its interaction with biological systems indicate that it may bind with proteins or nucleic acids, which could influence its biological efficacy .

Bismuth Titanium OxidePerovskite-likeFerroelectricity, visible light absorptionPhotocatalysis, electronicsTitanium DioxideRutile/AnataseHigh stability, excellent photocatalytic activitySunscreens, photocatalysisBismuth OxideCubic/OrthorhombicAntimicrobial propertiesMedical applicationsZinc OxideWurtzite/RutileWide bandgap semiconductorUV protection, photocatalysis

Bismuth titanium oxide's unique combination of ferroelectric properties and photocatalytic efficiency sets it apart from these similar compounds, making it particularly valuable for advanced technological applications.

Bismuth titanium oxide (Bi₂Ti₂O₇) crystallizes in the cubic pyrochlore structure, which belongs to the face-centered cubic Fd3̄m space group (No. 227) [1] [3]. The pyrochlore structure is characterized by a three-dimensional network of corner-sharing TiO₆ octahedra and BiO₈ hexagonal bipyramids [6] [7]. This structural framework represents one of the most fascinating examples of geometrically frustrated lattices in condensed matter physics [19].

The general formula for pyrochlore compounds is A₂B₂O₆O', where the A and B sites accommodate cations of different sizes and charges [2]. In Bi₂Ti₂O₇, bismuth occupies the A site with a +3 oxidation state, while titanium occupies the B site with a +4 oxidation state [2]. The structure can be alternatively written as Bi₂Ti₂O₆O', where the oxygen atoms are differentiated by their crystallographic positions [2].

Lattice Parameters and Unit Cell Characteristics

Bi₂Ti₂O₇ crystallizes with a lattice parameter of 10.379 ± 0.001 Å, resulting in a unit cell volume of approximately 1119.5 ų [31]. The unit cell contains eight formula units (Z = 8) and exhibits a density of 7.95 g/cm³ [32]. These parameters place Bi₂Ti₂O₇ within the typical range for pyrochlore compounds, which generally exhibit lattice parameters between 10.0 and 10.5 Å [2].

Table 1: Crystal Structure Data for Bi₂Ti₂O₇

PropertyValueReference
Space GroupFd3̄m (No. 227)Bush et al. (2020) [3]
Crystal SystemCubicBush et al. (2020) [3]
Lattice Parameter a (Å)10.379 ± 0.001Oropeza et al. (2015) [31]
Unit Cell Volume (ų)1119.5Calculated
Z (formula units per unit cell)8Standard pyrochlore
Density (g/cm³)7.95American Elements [32]

The face-centered cubic structure results in systematic absences in X-ray diffraction patterns that are characteristic of the Fd3̄m space group [1]. The cubic symmetry leads to equivalent lattice parameters along all three crystallographic axes (a = b = c), with angles of 90° between all unit cell edges [3].

Atomic Positions and Coordination Environments

The ideal pyrochlore structure assigns specific Wyckoff positions to each atomic species [6] [7]. However, Bi₂Ti₂O₇ exhibits significant deviations from these ideal positions due to structural disorder and atomic displacements [9] [12]. The bismuth cations are displaced from their ideal 16c positions (0, 0, 0) to 96g positions (0.015, 0.015, 0.964) [9]. This displacement is attributed to the stereochemically active lone pair electrons on the Bi³⁺ cations [9].

Table 2: Atomic Positions and Coordination Environments in Bi₂Ti₂O₇

AtomWyckoff PositionIdeal CoordinatesDisplaced CoordinatesCoordination NumberCoordination Geometry
Bi³⁺16c → 96g(0, 0, 0)(0.015, 0.015, 0.964)8Distorted BiO₈ hexagonal bipyramid
Ti⁴⁺16d(1/2, 1/2, 1/2)(1/2, 1/2, 1/2)6TiO₆ octahedra
O (48f)48f(x, 1/8, 1/8)(x, 1/8, 1/8)44-coordinate
O' (8a/32e)8a → 32e(1/8, 1/8, 1/8)(x, 1/8, 1/8)4OBi₄ tetrahedra

Titanium atoms occupy the 16d Wyckoff positions and are coordinated by six oxygen atoms in an octahedral geometry [6] [7]. Each TiO₆ octahedron shares corners with six equivalent TiO₆ octahedra, creating a three-dimensional network [6]. The corner-sharing octahedral tilt angles are approximately 45°, which is characteristic of the pyrochlore structure [6].

Bismuth atoms are bonded to eight oxygen atoms to form distorted BiO₈ hexagonal bipyramids [6] [7]. These bipyramids share edges with six equivalent BiO₈ bipyramids and six equivalent TiO₆ octahedra [6]. The distortion in the BiO₈ coordination environment is primarily caused by the displacement of bismuth atoms from their ideal positions [9].

Bi-O and Ti-O Bonding Characteristics

The bonding characteristics in Bi₂Ti₂O₇ reflect the different coordination environments and electronic structures of the bismuth and titanium cations [6] [7]. Titanium-oxygen bonds are relatively uniform, with all Ti-O bond lengths measuring approximately 1.99 Å [6] [7]. This uniformity is consistent with the regular octahedral coordination of Ti⁴⁺ cations and their d⁰ electronic configuration [2].

In contrast, bismuth-oxygen bonding exhibits significant variation due to the distorted coordination environment [6] [7]. There are two shorter Bi-O bond lengths of approximately 2.25 Å and six longer Bi-O bond lengths of approximately 2.60 Å [6] [7]. This asymmetric bonding pattern is characteristic of Bi³⁺ cations with stereochemically active lone pair electrons [9] [12].

The distortion in the TiO₆ octahedra causes the Ti t₂ᵍ orbitals to overlap with the 2p and 2s orbitals of oxygen [2]. The 6s levels of bismuth contribute to the formation of localized orbitals in both the valence band (Ti-Oπ) and conduction band (Ti-Oπ* levels) [2]. This orbital mixing is responsible for the unique electronic properties of Bi₂Ti₂O₇, including its reduced band gap compared to TiO₂ [2].

Structural Disorder and Atomic Displacements

Bi₂Ti₂O₇ exhibits extensive structural disorder in both the anion and cation sublattices, which distinguishes it from ideal pyrochlore compounds [12] [9]. This displacive disorder is a fundamental characteristic that influences both the structural and physical properties of the material [12] [19].

Bismuth Cation Displacements from Ideal Positions

The most significant structural feature of Bi₂Ti₂O₇ is the displacement of bismuth cations from their ideal pyrochlore positions [9] [12]. Density functional theory calculations have predicted that bismuth atoms do not reside at the ideal 16c positions (0, 0, 0) but are displaced to 96g positions with coordinates (0.015, 0.015, 0.964) [9]. This displacement has been confirmed by high-resolution X-ray diffraction and neutron diffraction studies [9].

The bismuth displacement is primarily attributed to the stereochemically active lone pair electrons on the Bi³⁺ cations [9] [11]. These lone pair electrons create an asymmetric electron density distribution around the bismuth atoms, leading to a preference for off-center positions [9]. The displacement results in a distorted Bi₂O' network that deviates significantly from the ideal pyrochlore geometry [2].

The magnitude of the bismuth displacement is approximately 0.15 Å from the ideal position, which represents a substantial deviation in crystallographic terms [9]. This displacement creates a cascade of structural effects throughout the crystal, including changes in bond lengths, coordination environments, and electronic properties [9] [12].

Oxygen Displacement Patterns

Oxygen atoms in Bi₂Ti₂O₇ also exhibit significant displacements from their ideal pyrochlore positions [9] [12]. The O' atoms, which ideally occupy 8a sites (1/8, 1/8, 1/8), are displaced to 48f positions (x, 1/8, 1/8) [9]. This displacement is directly correlated with the bismuth cation displacements and represents a cooperative structural distortion [9].

The oxygen displacement patterns in Bi₂Ti₂O₇ result in complex correlation effects between neighboring atomic positions [19]. Neutron total scattering studies have revealed that these displacements exhibit both short-range and medium-range ordering, creating a hierarchical structure of correlations [19]. The oxygen displacements contribute to the overall structural frustration in the pyrochlore lattice [19].

Large isotropic thermal parameters observed for titanium cations are attributed to the indirect effects of bismuth and oxygen displacements [9]. The displacement of bismuth atoms toward the 96g sites causes a separation between the regularly symmetric bismuth and oxygen atoms, resulting in undercoordinated titanium atoms [9]. To compensate for this undercoordination, titanium cations exhibit enhanced vibrational motion [9].

"Charge-Ice" Phenomenon in Bi₂Ti₂O₇

Bi₂Ti₂O₇ has been described as a "charge-ice" compound, representing a unique example of geometric frustration in pyrochlore systems [19]. The charge-ice phenomenon arises from the combination of structural disorder and the specific charge distribution on the pyrochlore lattice [19]. Unlike conventional spin-ice materials, where magnetic moments are frustrated, charge-ice systems exhibit frustration in the arrangement of charge carriers [19].

The charge-ice behavior in Bi₂Ti₂O₇ is manifested through the correlated hopping of bismuth cations and the geometric frustration of the pyrochlore lattice [3]. The bismuth displacements from ideal positions create a network of correlated atomic positions that cannot be simultaneously optimized [19]. This frustration leads to a degeneracy of ground state configurations and contributes to the relaxor-like dielectric behavior observed in the material [3].

Correlations between neighboring bismuth displacements have been analyzed using large-box reverse Monte Carlo simulations [19]. These studies reveal that bismuth displacements appear correlated over local length scales, creating clusters of coherently displaced atoms [19]. The continuous symmetry measures applied to distributions of O'Bi₄ tetrahedra show significant deviations from ideality, confirming the charge-ice nature of the system [19].

Advanced Structural Characterization Techniques

The complex structural features of Bi₂Ti₂O₇ require sophisticated characterization techniques to fully understand the atomic arrangements and displacement patterns [12] [19]. Multiple complementary methods have been employed to probe different aspects of the structure [3] [18].

Neutron Diffraction Studies

Neutron diffraction has played a crucial role in characterizing the structural disorder in Bi₂Ti₂O₇ [18] [19]. The superior sensitivity of neutrons to light elements, particularly oxygen, makes neutron diffraction ideal for studying oxygen displacement patterns [18]. Variable-temperature powder neutron diffraction studies have been conducted to understand the temperature dependence of structural parameters [18].

Neutron total scattering techniques have been employed to probe both the average structure and local atomic arrangements [19]. These studies utilize the complementary information from Bragg scattering and diffuse scattering to provide a complete picture of the structural disorder [19]. The neutron scattering length contrast between bismuth and titanium enables precise determination of cation positions [19].

Large-box reverse Monte Carlo simulations constrained by neutron diffraction data have been used to model the local structure [19]. These simulations allow for direct visualization of atomic displacements and statistical analysis of correlation effects [19]. The combination of neutron diffraction and computational modeling provides unprecedented insight into the disordered structure of Bi₂Ti₂O₇ [19].

X-ray Diffraction Analysis

X-ray diffraction analysis has confirmed the cubic pyrochlore structure of Bi₂Ti₂O₇ and provided precise lattice parameters [3] [1]. Single crystal X-ray diffraction studies have been particularly valuable for determining the space group and atomic positions [3]. The high-resolution capabilities of modern X-ray diffractometers enable detection of subtle structural features [3].

Powder X-ray diffraction has been used for phase identification and purity assessment [1] [23]. The characteristic diffraction patterns of Bi₂Ti₂O₇ show peaks corresponding to the (111), (311), (222), (400), (331), (440), and (622) crystal planes [10]. The absence of additional peaks confirms the single-phase nature of well-synthesized samples [1].

Temperature-dependent X-ray diffraction studies have investigated the thermal evolution of the structure [27]. These studies reveal that the pyrochlore structure remains stable over a wide temperature range, with only gradual changes in lattice parameters [27]. The thermal expansion behavior provides insights into the bonding characteristics and structural stability [27].

Total Scattering and Pair Distribution Function Analysis

Total scattering techniques, particularly pair distribution function (PDF) analysis, have provided crucial insights into the local structure of Bi₂Ti₂O₇ [19]. PDF analysis enables investigation of atomic correlations beyond the average crystal structure, revealing short-range ordering and displacement correlations [19]. The real-space nature of PDF data complements the reciprocal-space information from conventional diffraction [19].

Neutron total scattering has been analyzed in both reciprocal and real space to understand the nature of atomic displacements [19]. The PDF analysis reveals specific bismuth-oxygen and oxygen-oxygen correlations that are not apparent from average structure refinements [19]. These local correlations provide evidence for the charge-ice behavior and structural frustration [19].

Combined analysis of Bragg profiles and real-space pair distribution functions enables comprehensive structural modeling [19]. This approach allows for simultaneous fitting of both the average structure and local deviations, providing a complete description of the disordered system [19]. The statistical analysis of atomic positions from large-box simulations reveals the precise nature of displacement correlations [19].

Maximum Entropy Methods for Structural Analysis

Maximum entropy methods (MEM) have been applied to analyze the electron density distribution in Bi₂Ti₂O₇ [19]. These techniques provide a model-independent approach to understanding the structural disorder by reconstructing the electron density from diffraction data [19]. MEM analysis reveals the effects of bismuth lone pair electrons on the local electronic structure [19].

The maximum entropy approach has been used in conjunction with Rietveld refinement to produce detailed pictures of structural non-ideality [19]. This combination provides both accurate average structural parameters and insights into the distribution of electron density around atomic sites [19]. The resulting electron density maps clearly show the displacement of bismuth atoms from ideal positions [19].

Table 3: Advanced Structural Characterization Techniques for Bi₂Ti₂O₇

TechniqueInformation ObtainedKey Findings for Bi₂Ti₂O₇
X-ray Diffraction (XRD)Phase identification, lattice parametersCubic pyrochlore structure confirmed
Neutron Powder DiffractionPrecise atomic positions, displacement parametersBi and O' displacement confirmed
Single Crystal X-ray DiffractionComplete structural model, space group confirmationSpace group Fd3̄m established
Total Scattering (PDF)Local structure, atomic correlationsLocal Bi-O correlations revealed
Maximum Entropy MethodElectron density distributionBi lone pair effects visualized
Rietveld RefinementStructural parameters from powder dataAccurate structural parameters
Density Functional TheoryTheoretical structure optimizationDisplacement predictions validated

Structural Stability and Phase Relations

The structural stability of Bi₂Ti₂O₇ is a complex topic that involves thermodynamic, kinetic, and epitaxial considerations [23] [27]. Understanding the stability mechanisms is crucial for controlling synthesis conditions and predicting material behavior [23].

Position in the Bi₂O₃-TiO₂ Phase Diagram

Bi₂Ti₂O₇ occupies a unique position in the Bi₂O₃-TiO₂ phase diagram as a metastable phase [23] [24]. The phase diagram has been subject to revision based on recent experimental findings that demonstrate the existence of phase-pure Bi₂Ti₂O₇ under specific conditions [23]. Early reports suggested that Bi₂Ti₂O₇ was unstable and would decompose into other bismuth titanate phases, but subsequent studies have shown that it can be stabilized through appropriate synthesis methods [23].

The stability field of Bi₂Ti₂O₇ in the phase diagram is influenced by temperature, oxygen partial pressure, and the presence of impurities [24]. Under equilibrium conditions, the phase tends to decompose into Bi₄Ti₃O₁₂ and Bi₂O₃ at elevated temperatures [23]. However, the metastable nature of Bi₂Ti₂O₇ allows it to persist at room temperature once formed [24].

The homogeneity range of Bi₂Ti₂O₇ has been refined based on recent experimental data [24]. The phase can accommodate slight deviations from stoichiometry, particularly bismuth deficiency, which may contribute to its stability [23]. The temperature range of existence for both metastable and equilibrium states has been established through careful phase relation studies [24].

Temperature-Dependent Structural Evolution

The structural evolution of Bi₂Ti₂O₇ with temperature reveals the robust nature of the pyrochlore framework [27] [3]. Single crystal studies have shown that the cubic pyrochlore structure is retained over a wide temperature range, from cryogenic temperatures to approximately 900°C [3] [27]. The lattice parameters exhibit normal thermal expansion behavior, with gradual increases in unit cell dimensions with increasing temperature [27].

Temperature-dependent diffraction studies reveal that the bismuth displacements and structural disorder persist throughout the stability range of the phase [3]. The magnitude of atomic displacements may vary slightly with temperature, but the fundamental disordered character is maintained [3]. This thermal stability of the disordered structure is remarkable and contributes to the unique physical properties of Bi₂Ti₂O₇ [3].

Table 4: Thermal and Phase Stability Properties of Bi₂Ti₂O₇

PropertyValue/RangeNotes
Crystallization Temperature600-700°CDepends on synthesis method and thermal budget
Thermal Stability Range600-900°CSingle crystals more stable than powders
Decomposition Temperature>900°CDecomposes to Bi₄Ti₃O₁₂ + Bi₂O₃
Phase Transition TemperatureNone observedNo structural phase transitions reported
Epitaxial Stability on YSZUp to 900°CEpitaxial stabilization effect
Metastable Phase ExistenceRoom temperature stableKinetically trapped metastable phase

Crystallization studies indicate that Bi₂Ti₂O₇ forms at temperatures as low as 600°C under specific conditions [27]. The crystallization temperature depends on the synthesis method, thermal budget, and substrate effects [27]. Epitaxial films can crystallize at lower temperatures than bulk materials due to the stabilizing effect of the substrate [27].

Stabilization Mechanisms in the Pyrochlore Structure

Several mechanisms contribute to the stabilization of the pyrochlore structure in Bi₂Ti₂O₇ [23] [27]. The primary stabilization mechanism involves the accommodation of bismuth lone pair electrons through atomic displacements [9]. The displacement of bismuth atoms from ideal positions allows for optimal bonding configurations that lower the total energy of the system [9].

Epitaxial stabilization has been demonstrated as an effective method for enhancing the stability of Bi₂Ti₂O₇ [27] [31]. When grown as epitaxial films on yttria-stabilized zirconia substrates, Bi₂Ti₂O₇ exhibits enhanced thermal stability compared to polycrystalline materials [27] [31]. The epitaxial relationship provides additional constraints that favor the pyrochlore structure over competing phases [31].

The role of defects in stabilizing the pyrochlore structure has been investigated through computational and experimental studies [23]. Bismuth vacancies can contribute to phase stability by reducing the strain associated with the large bismuth cations [23]. However, stoichiometric Bi₂Ti₂O₇ can also be stabilized under appropriate conditions, indicating that vacancy formation is not always necessary [31].

Solid-State Reaction Routes

Conventional Ceramic Processing

Conventional solid-state reaction represents the most established method for bismuth titanium oxide synthesis, involving the direct reaction between bismuth oxide and titanium dioxide precursors. The fundamental reaction proceeds according to the stoichiometric equation: Bi₂O₃ + 2TiO₂ → Bi₂Ti₂O₇ [1] [2] [3]. However, this seemingly straightforward approach presents significant challenges due to the volatile nature of bismuth oxide at elevated temperatures [1] [4].

The conventional ceramic processing typically requires temperatures ranging from 1100°C to 1220°C for complete phase formation [4] [5]. Research demonstrates that bismuth titanium oxide formation involves complex intermediate phases, with bismuth titanium oxide appearing as an intermediate product during the synthesis of other bismuth titanate compounds [6] [7]. The synthesis process begins with the mechanical mixing of high-purity bismuth oxide and titanium dioxide powders in stoichiometric ratios, followed by ball milling to ensure homogeneous distribution [8] [9].

Critical temperature control emerges as a fundamental requirement, as studies indicate that bismuth titanium oxide exhibits metastable behavior at temperatures exceeding 650°C [10]. The formation temperature significantly influences the final phase composition, with heating rates playing a crucial role in determining the predominant crystalline phase [4]. Slow heating rates favor the formation of bismuth titanium oxide, while rapid heating promotes the formation of alternative bismuth titanate phases [4].

Bismuth volatilization presents the primary challenge in conventional processing, occurring at temperatures above 800°C and leading to stoichiometric deviations that compromise phase purity [6] [7]. To mitigate this issue, researchers employ bismuth excess strategies, typically incorporating 5-10% excess bismuth oxide to compensate for volatilization losses [6]. Alternative approaches include the use of sealed crucibles or controlled atmosphere processing to minimize bismuth loss during high-temperature treatment [4].

Microwave-Assisted Sintering

Microwave-assisted sintering represents a significant advancement in solid-state processing, offering enhanced control over heating dynamics and reduced processing temperatures compared to conventional methods. This technique utilizes microwave energy to achieve rapid and uniform heating, enabling bismuth titanium oxide formation at temperatures as low as 1080°C while maintaining processing times of approximately 2 hours [11] [4].

The microwave heating mechanism provides several advantages for bismuth titanium oxide synthesis. The volumetric heating characteristic of microwave processing results in more uniform temperature distribution throughout the powder compact, reducing the formation of thermal gradients that can lead to compositional inhomogeneities [11]. Additionally, the rapid heating rates achievable with microwave processing minimize the time at elevated temperatures, thereby reducing bismuth volatilization [11].

Research indicates that microwave-assisted sintering enables the production of dense bismuth titanium oxide ceramics with relative densities exceeding 95% [4]. The enhanced densification occurs through improved mass transport kinetics resulting from the unique heating mechanism. Microwave processing also facilitates better control over grain growth, producing materials with refined microstructures and improved dielectric properties [4].

However, microwave-assisted sintering requires careful optimization of processing parameters, including power levels, heating rates, and holding times. The dielectric properties of bismuth titanium oxide can lead to selective heating effects, necessitating the use of susceptor materials to ensure uniform energy coupling [11]. Furthermore, the rapid heating rates can sometimes promote the formation of secondary phases if not properly controlled [4].

Solution-Based Synthesis

Sol-Gel Processing

Sol-gel processing represents a versatile chemical synthesis route that enables the production of bismuth titanium oxide at significantly lower temperatures than solid-state methods. This approach involves the formation of a homogeneous solution containing bismuth and titanium precursors, followed by gelation and thermal treatment to achieve the desired crystalline phase [6] [12] [13].

The citrate-based sol-gel method has emerged as particularly effective for bismuth titanium oxide synthesis. In this approach, bismuth oxide is dissolved in nitric acid in the presence of citric acid to form stable bismuth complexes, while titanium alkoxide serves as the titanium precursor [6]. The process requires careful pH control, typically maintaining acidic conditions with pH values below 1 to ensure complete dissolution of the metallic precursors [6].

Temperature optimization proves critical for successful sol-gel synthesis. Thermal analysis reveals that organic decomposition occurs between 250°C and 600°C, with crystalline bismuth titanium oxide formation beginning at approximately 600°C [6] [12]. Single-phase bismuth titanium oxide can be achieved at calcination temperatures as low as 700°C, representing a significant reduction compared to solid-state methods [6].

The sol-gel approach offers exceptional control over stoichiometry and homogeneity. The molecular-level mixing achieved in the solution state ensures intimate contact between bismuth and titanium species, facilitating direct bismuth titanium oxide formation without intermediate solid-state diffusion processes [6]. This enhanced mixing also enables the incorporation of dopants with homogeneous distribution throughout the material [6].

Alkoxide-based sol-gel methods utilize bismuth and titanium alkoxide precursors dissolved in organic solvents. Research demonstrates that methoxyethoxide precursors with molar ratios of titanium to bismuth of 1.23 and water to alkoxides of 1.31 successfully produce bismuth titanium oxide at temperatures as low as 700°C [13] [14]. The excess titanium content compensates for potential titanium deficiency during processing [13].

Sol-gel derived bismuth titanium oxide exhibits unique phase transformation behavior. Studies indicate that the pyrochlore phase remains stable at 700°C but transforms into mixed phases of bismuth titanium oxide and bismuth titanium oxide at temperatures between 850°C and 1150°C [13] [14]. Interestingly, single-phase bismuth titanium oxide reappears at 1200°C, suggesting complex thermodynamic relationships within the system [13].

Coprecipitation Methods

Coprecipitation methods enable the simultaneous precipitation of bismuth and titanium compounds from aqueous solutions, providing excellent control over particle size and morphology. This approach typically involves the mixing of bismuth and titanium salt solutions followed by the addition of precipitating agents to form precursor compounds [10] [15] [16].

The coprecipitation process for bismuth titanium oxide synthesis commonly employs bismuth nitrate pentahydrate and titanium isopropoxide as starting materials. Acetic acid serves as a complexing agent and solvent, while ammonium hydroxide functions as the precipitating agent [10]. The process requires careful control of precipitation conditions, including pH, temperature, and addition rates, to ensure homogeneous nucleation and uniform particle formation [10].

Optimal synthesis conditions involve maintaining alkaline pH conditions during precipitation, typically in the range of 7-9 [10]. The precipitation process must be conducted under controlled stirring conditions to ensure uniform mixing and prevent localized concentration gradients that could lead to compositional inhomogeneities [10]. Following precipitation, the obtained precursor requires thermal treatment at temperatures of 540-570°C for 15-16 hours to achieve complete crystallization [10] [16].

Coprecipitation methods typically require slight titanium excess, with optimal bismuth to titanium ratios of approximately 1:1.23, to compensate for potential bismuth loss during thermal treatment [10]. This excess titanium ensures the formation of pure bismuth titanium oxide phase while minimizing the presence of secondary phases [10].

The coprecipitation approach produces bismuth titanium oxide nanoparticles with crystallite sizes ranging from 30 to 100 nanometers, depending on the specific processing conditions [10] [16]. The fine particle size enhances surface area and can improve photocatalytic activity compared to materials produced by conventional solid-state methods [16].

Hydrothermal Synthesis

Hydrothermal synthesis utilizes aqueous solutions under elevated temperature and pressure conditions to promote chemical reactions and crystallization. This method offers unique advantages for bismuth titanium oxide synthesis, including lower processing temperatures, enhanced crystallinity, and the ability to control particle morphology [17] [18] [19].

The hydrothermal process typically involves the preparation of aqueous solutions containing bismuth and titanium precursors, followed by thermal treatment in sealed autoclaves at temperatures ranging from 570°C to 600°C [20] [18]. The elevated pressure conditions within the autoclave enable reaction temperatures significantly lower than those required for conventional processing while maintaining effective reaction kinetics [18].

Hydrothermal synthesis demonstrates particular effectiveness in producing bismuth titanium oxide nanoparticles with enhanced photocatalytic properties. The aqueous environment and controlled reaction conditions promote the formation of materials with high surface areas and well-defined crystal structures [18] [19]. Research indicates that hydrothermally synthesized bismuth titanium oxide exhibits superior visible-light photocatalytic activity compared to materials prepared by conventional methods [18].

The hydrothermal approach enables the synthesis of novel bismuth titanium oxide composites and heterostructures. Studies demonstrate the successful preparation of bismuth vanadium oxide and bismuth titanium oxide composites using surfactant-free hydrothermal routes [18] [19]. These composite materials exhibit enhanced photocatalytic performance due to the formation of heterojunctions that improve charge separation efficiency [18].

Processing parameters significantly influence the properties of hydrothermally synthesized bismuth titanium oxide. Reaction temperature, pressure, reaction time, and precursor concentrations all affect the final product characteristics [18]. Optimal conditions typically involve temperatures around 570-600°C, autogenous pressure conditions, and reaction times of 15-24 hours [20] [18].

Thin Film Deposition Techniques

Pulsed Laser Deposition (PLD)

Pulsed laser deposition represents a highly versatile physical vapor deposition technique capable of producing high-quality bismuth titanium oxide thin films with precise compositional control. The process involves the ablation of a bismuth titanium oxide target using a pulsed laser beam, creating a plasma plume that deposits material onto a heated substrate [21] [9] [22].

The PLD process for bismuth titanium oxide films typically employs excimer lasers operating at wavelengths of 248 nanometers with pulse energies of approximately 220 millijoules, corresponding to fluences of 2 joules per square centimeter [9]. The target-substrate distance significantly influences film properties, with optimal distances ranging from 40 to 60 millimeters [9]. Substrate temperature emerges as the most critical parameter, affecting both crystallinity and phase formation [9].

Crystalline bismuth titanium oxide films can be obtained at substrate temperatures as low as 300°C when oxygen pressure exceeds 600 millitorr [22]. Higher substrate temperatures, typically 500-650°C, promote enhanced crystallinity and improved film quality [21] [9]. The oxygen pressure during deposition critically influences the stoichiometry and electrical properties of the resulting films [22].

PLD enables the formation of oriented bismuth titanium oxide films with controlled crystallographic texture. Studies demonstrate the successful growth of strongly oriented films on various substrates, including silicon, platinum, and sapphire [21] [9]. The ability to control film orientation proves particularly valuable for applications requiring specific crystallographic directions [21].

The deposition rate and film thickness can be precisely controlled through laser pulse repetition rate and deposition time. Research indicates that pulse repetition rates significantly affect both film thickness and preferred orientation, with frequencies ranging from 1 to 4 hertz producing films with thicknesses from 150 to 440 nanometers after 15 minutes of deposition [9].

RF Magnetron Sputtering

Radio frequency magnetron sputtering provides an effective method for depositing bismuth titanium oxide thin films at relatively low substrate temperatures. This technique utilizes a radiofrequency plasma to sputter material from a bismuth titanium oxide target onto a substrate, enabling film deposition with excellent uniformity and adhesion [23] [24].

The RF sputtering process typically operates at substrate temperatures ranging from 200°C to 600°C, significantly lower than those required for other deposition techniques [23] [24]. The lower processing temperatures help minimize substrate degradation and enable deposition on temperature-sensitive substrates [23]. Post-deposition annealing treatments at temperatures up to 600°C promote complete crystallization and improve film properties [23].

Atmosphere control during sputtering significantly influences film composition and properties. Studies demonstrate that deposition in argon-oxygen mixtures with carefully controlled oxygen partial pressure ensures proper stoichiometry and prevents the formation of oxygen-deficient phases [24]. The oxygen content affects both the electrical and optical properties of the resulting films [24].

RF magnetron sputtering produces bismuth titanium oxide films with excellent optical properties, including high refractive indices of approximately 2.5 at 589 nanometers and good transparency in the visible spectrum [23]. The films exhibit low dielectric loss values and high dielectric constants, making them suitable for electronic applications [24].

The sputtering process enables precise control over film thickness, with typical deposition rates allowing for films ranging from 220 to 250 nanometers in thickness [23]. The uniform deposition characteristics of magnetron sputtering ensure good thickness uniformity across large substrate areas [23].

Chemical Vapor Deposition Methods

Chemical vapor deposition represents a sophisticated approach for producing high-quality bismuth titanium oxide thin films through gas-phase chemical reactions. This technique offers excellent control over film composition, structure, and properties through precise control of precursor delivery and reaction conditions [25] [26] [27].

Metalorganic chemical vapor deposition utilizes volatile bismuth and titanium precursors to deposit bismuth titanium oxide films at atmospheric pressure conditions. Research demonstrates the successful preparation of smooth bismuth titanium oxide films on silicon and fused quartz substrates using this approach [26] [27]. The films exhibit single-phase pyrochlore structure with controlled crystallographic orientation [26].

Atomic layer deposition represents an advanced variant of chemical vapor deposition that enables precise control over film thickness at the atomic scale. This technique utilizes sequential, self-limiting surface reactions to build up bismuth titanium oxide films with exceptional uniformity and conformality [25]. The atomic layer deposition process requires careful selection of bismuth and titanium precursors that exhibit appropriate volatility and reactivity characteristics [25].

The deposition temperature significantly affects film quality and properties in chemical vapor deposition processes. Optimal temperatures typically range from 600°C to 900°C, depending on the specific precursors and deposition conditions [26] [27]. Lower temperatures may result in incomplete reactions and amorphous phases, while excessive temperatures can lead to precursor decomposition and compositional deviations [26].

Chemical vapor deposition enables the production of bismuth titanium oxide films with excellent electrical properties, including dielectric constants of approximately 64 and low loss tangents of 0.01 at room temperature [27]. The films exhibit sharp optical absorption edges and good transparency in the visible and near-infrared regions [27].

Single Crystal Growth Techniques

Melt-Cooling Approaches

Melt-cooling approaches represent the most direct method for growing large, high-quality bismuth titanium oxide single crystals. This technique involves melting a mixture of bismuth oxide and titanium dioxide at high temperatures followed by controlled cooling to promote single crystal formation [28] [29] [30].

The melt-cooling process typically requires temperatures of 1473 K to achieve complete melting of the bismuth oxide-titanium dioxide mixture [31] [29]. The composition used for crystal growth commonly employs a bismuth oxide mole fraction of 0.6, corresponding to a bismuth-deficient composition that compensates for bismuth volatilization during the high-temperature processing [31] [29].

Controlled cooling rates prove critical for successful single crystal growth. Research demonstrates that slow cooling rates of approximately 7.5 degrees per hour from 1473 K to 1173 K enable the formation of large bismuth titanium oxide single crystals with compositions close to stoichiometric [31] [29]. The controlled cooling process promotes ordered nucleation and growth while minimizing the formation of defects and grain boundaries [29].

The melt-cooling approach successfully produces bismuth titanium oxide single crystals with dimensions up to several millimeters [29] [30]. These crystals exhibit excellent structural quality with no detectable impurity phases and well-defined crystallographic faces [29]. The large crystal size enables comprehensive characterization of intrinsic material properties without the complications introduced by grain boundaries and interfaces [29].

Crystal quality assessment through X-ray diffraction reveals that melt-cooled bismuth titanium oxide crystals adopt the cubic pyrochlore structure with space group Fd3m [29]. Single crystal diffraction data indicates the presence of displacive disorder in the bismuth sublattice, which contributes to the unique dielectric properties observed in these materials [29].

Flux Growth Methods

Flux growth represents the most successful approach for growing large, high-quality bismuth titanium oxide single crystals while avoiding the high temperatures and bismuth volatilization issues associated with melt-cooling methods. This technique utilizes molten salt fluxes to dissolve the constituent oxides and promote crystal growth at reduced temperatures [28] [32] [33].

The flux growth process for bismuth titanium oxide typically employs complex flux systems such as potassium fluoride-boron oxide-calcium bismuth titanium oxide mixtures [32] [33]. These flux compositions provide the appropriate solvent characteristics for bismuth and titanium oxides while maintaining relatively low melting temperatures [32]. The flux-to-precursor mass ratio typically ranges from 5:1 to ensure adequate dissolution and crystal growth [33].

Temperature optimization proves critical for successful flux growth. The saturation temperature varies from 900°C to 950°C depending on the specific flux composition, with crystal growth occurring through slow cooling at rates of 0.05-0.08°C per hour [34]. The extended growth periods, typically 4-7 weeks, enable the formation of large, well-formed crystals [32] [33].

Flux growth successfully produces bismuth titanium oxide crystals with dimensions up to 16 × 13 × 5 millimeters [32] [33]. These crystals exhibit excellent optical quality with wide transmission ranges from 0.44 to 7.30 micrometers and low thermal expansion coefficients of 5.80 × 10⁻⁶ per Kelvin [33]. The large size and high quality make these crystals suitable for advanced optical and electronic applications [33].

The flux removal process requires careful attention to prevent crystal damage. Hot water washing effectively removes most flux components, while ultrasonic cleaning may be employed for complete flux elimination [34] [32]. Proper flux removal ensures that the final crystals exhibit intrinsic properties without contamination from residual flux materials [32].

Optimization Parameters for Crystal Quality

Crystal quality optimization requires careful control of multiple processing parameters, including temperature profiles, atmosphere composition, cooling rates, and precursor purity. The interdependence of these parameters necessitates systematic optimization approaches to achieve maximum crystal quality [29] [32] [33].

Temperature control emerges as the most critical parameter affecting crystal quality. Precise temperature regulation during both the dissolution and growth phases ensures proper supersaturation levels and controlled nucleation rates [32] [33]. Temperature fluctuations can lead to spurious nucleation events that degrade crystal quality through the formation of polycrystalline aggregates [32].

Atmosphere composition significantly influences bismuth titanium oxide crystal growth. Controlled atmosphere processing helps minimize bismuth volatilization while preventing oxidation or reduction reactions that could alter the crystal stoichiometry [29] [32]. Inert atmospheres or controlled oxygen partial pressures may be employed depending on the specific growth conditions [32].

Stirring and rotation during crystal growth can significantly improve crystal size and quality. Research indicates that stirring rates of 5-10 revolutions per minute and crucible rotation at 10-15 revolutions per minute help minimize spontaneous nucleation while promoting uniform growth conditions [34]. Cold-finger techniques may be employed to initiate controlled nucleation at specific locations [34].

Seed crystal utilization represents an effective strategy for improving crystal size and quality. Crystals from initial growth runs can serve as seeds for subsequent growth cycles, enabling the production of larger crystals with improved structural perfection [34]. The seeding approach also provides better control over crystal orientation and reduces the nucleation density [34].

Precursor purity plays a fundamental role in determining final crystal quality. High-purity starting materials with purity levels exceeding 99.99% help minimize impurity incorporation that could degrade electrical and optical properties [34] [32]. Careful precursor preparation, including grinding and mixing procedures, ensures homogeneous composition throughout the growth process [32].

The synthesis of bismuth titanium oxide requires careful consideration of multiple factors, including processing temperature, atmosphere control, precursor composition, and growth kinetics. Each synthesis methodology offers distinct advantages and limitations, with the optimal choice depending on the intended application and required material properties. Solid-state methods provide simplicity and scalability but require high temperatures and careful control of bismuth volatilization. Solution-based approaches enable lower processing temperatures and better homogeneity but involve more complex processing steps. Thin film deposition techniques offer precise control over film properties but require specialized equipment and expertise. Single crystal growth methods produce high-quality materials for fundamental studies but involve extended processing times and complex optimization procedures.

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

12

Exact Mass

1171.70439 Da

Monoisotopic Mass

1171.70439 Da

Heavy Atom Count

19

General Manufacturing Information

Computer and Electronic Product Manufacturing
Bismuth titanium oxide (Bi4Ti3O12): ACTIVE

Dates

Last modified: 02-18-2024

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